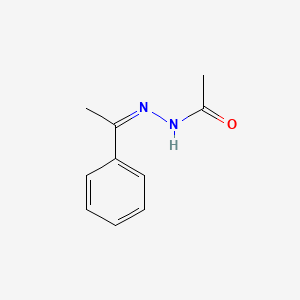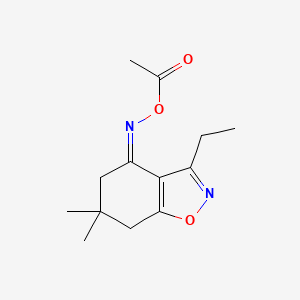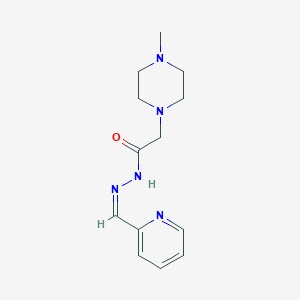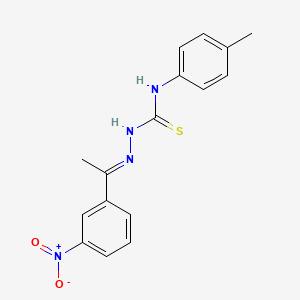![molecular formula C17H14N2O3 B5911361 1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime]](/img/structure/B5911361.png)
1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime] is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as MI-3 or NSC 710305 and has been shown to have potential applications in various fields of research, including medicinal chemistry, drug discovery, and cancer research.
Mécanisme D'action
The mechanism of action of 1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime] is not fully understood. However, it has been suggested that MI-3 inhibits the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of various proteins. Inhibition of NMT activity by MI-3 leads to the disruption of various cellular processes, including cell cycle progression and protein trafficking.
Biochemical and Physiological Effects:
Studies have shown that 1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime] has a number of biochemical and physiological effects. MI-3 has been found to induce apoptosis in cancer cells, inhibit cell cycle progression, and disrupt protein trafficking. In addition, MI-3 has been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime] in lab experiments is its potential as a cancer therapy. MI-3 has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. However, one of the limitations of using MI-3 is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on 1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime]. One potential direction is to investigate the use of MI-3 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study the potential use of MI-3 in the treatment of other diseases, such as inflammation and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of MI-3 and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime] involves a multi-step process that includes the reaction of 1-methyl-1H-indole-2,3-dione with 3-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then treated with hydroxylamine to form the final product.
Applications De Recherche Scientifique
1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime] has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MI-3 has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino] 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-6-5-7-12(10-11)17(21)22-18-15-13-8-3-4-9-14(13)19(2)16(15)20/h3-10H,1-2H3/b18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHNNYZJAPTFPJ-SDXDJHTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=C2C3=CC=CC=C3N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Methyl-2-oxoindol-3-ylidene)amino] 3-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911278.png)
![N'-(4-tert-butylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911283.png)
![1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone](/img/structure/B5911297.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(2-pyridinyl)piperazine](/img/structure/B5911308.png)
![4-bromo-N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]benzohydrazide](/img/structure/B5911314.png)


![1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5911332.png)



![N'-[1-(3-aminophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5911353.png)
![2-(2,4-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911366.png)
![2-(2,6-dimethyl-4-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911369.png)